1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-diyl}diethanone
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Overview
Description
1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYL-6-PHENYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, amino, hydroxy, and bromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the bromo group: This step involves bromination of the aromatic ring using bromine or a brominating agent.
Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Catalysts for coupling reactions: Pd(PPh3)4, base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-ACETYL-2-[(4-CHLOROPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE
- 1-{5-ACETYL-2-[(4-FLUOROPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE
Uniqueness
The presence of the bromo group in 1-{5-ACETYL-2-[(4-BROMOPHENYL)AMINO]-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE makes it unique compared to its analogs with different halogen substituents
Properties
Molecular Formula |
C23H24BrNO3 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
1-[3-acetyl-4-(4-bromoanilino)-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C23H24BrNO3/c1-14(26)20-19(25-18-11-9-17(24)10-12-18)13-23(3,28)22(15(2)27)21(20)16-7-5-4-6-8-16/h4-12,21-22,25,28H,13H2,1-3H3 |
InChI Key |
USJFJCYRBXKELW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)Br)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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